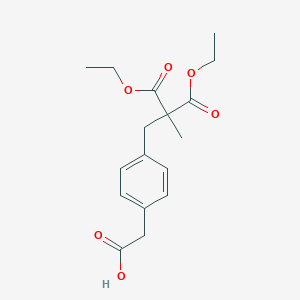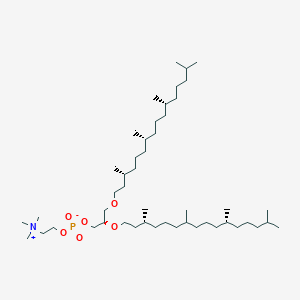![molecular formula C10H15NO2S B021288 (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide CAS No. 107869-45-4](/img/structure/B21288.png)
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-10-Camphorsulfonimine is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, which includes a camphor backbone and a sulfonamide group, makes it a valuable reagent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-10-Camphorsulfonimine typically involves the reaction of camphorsulfonyl chloride with ammonia or an amine. The process can be summarized as follows:
Starting Material: Camphorsulfonyl chloride.
Reagent: Ammonia or a primary amine.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of (+)-10-Camphorsulfonimine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: (+)-10-Camphorsulfonimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted camphor derivatives.
科学研究应用
Chemistry: (+)-10-Camphorsulfonimine is widely used in asymmetric synthesis to produce chiral amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a chiral auxiliary in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, (+)-10-Camphorsulfonimine is used in the production of fine chemicals and specialty materials, contributing to the development of new materials with unique properties.
作用机制
The mechanism by which (+)-10-Camphorsulfonimine exerts its effects involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by providing a stereochemically defined environment. This is achieved through its interaction with substrates and reagents, guiding the formation of products with high enantiomeric purity.
Molecular Targets and Pathways: The compound primarily targets the reactive intermediates in organic synthesis, influencing the stereochemistry of the final products. Its sulfonamide group can form hydrogen bonds and other interactions with substrates, stabilizing transition states and intermediates.
相似化合物的比较
Camphorsulfonic Acid: Another derivative of camphor, used as a resolving agent in chiral synthesis.
Camphorquinone: A camphor derivative used as a photoinitiator in polymer chemistry.
Camphor: The parent compound, used in various applications including as a plasticizer and in medicinal formulations.
Uniqueness: (+)-10-Camphorsulfonimine stands out due to its specific application in asymmetric synthesis. Its ability to induce chirality in a wide range of substrates makes it a versatile and valuable reagent in organic chemistry. The presence of both the camphor backbone and the sulfonamide group provides unique reactivity and selectivity compared to other camphor derivatives.
属性
CAS 编号 |
107869-45-4 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.30 g/mol |
IUPAC 名称 |
(1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
InChI 键 |
ZAHOEBNYVSWBBW-XCBNKYQSSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
手性 SMILES |
CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C |
规范 SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


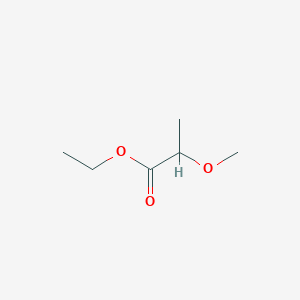
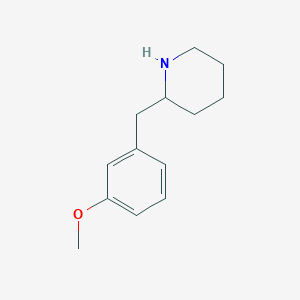
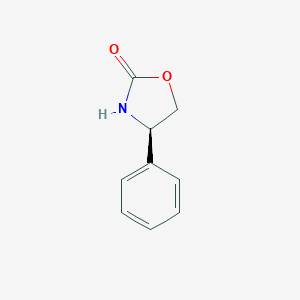
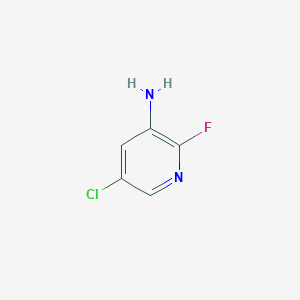
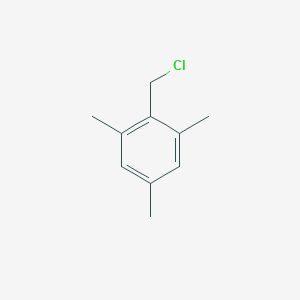
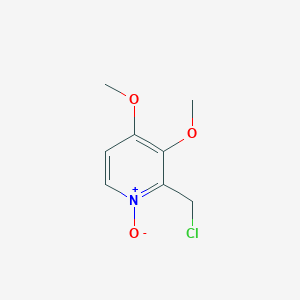
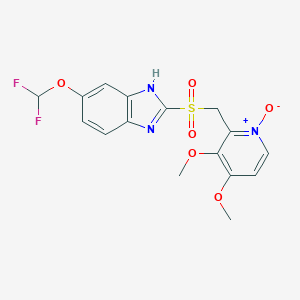
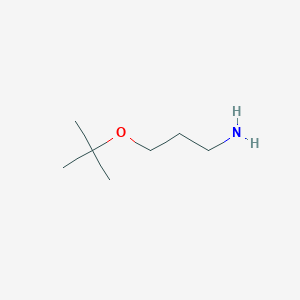
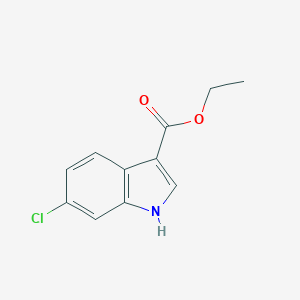
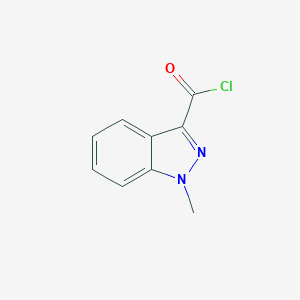
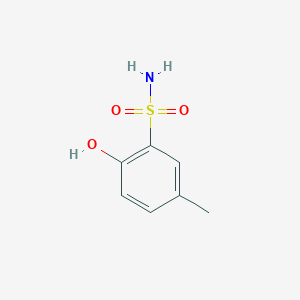
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
